3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride typically involves the reaction of 6-acetamidopyridine with acrylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride include:
- 3-(3-Pyridyl)acrylic acid
- 6-Acetamidopyridine
- Acrylic acid derivatives .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the pyridine and acrylic acid moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyridine ring substituted with an acetamido group and an acrylic acid moiety, which may contribute to its biological properties. Understanding the chemical structure is crucial for exploring its interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study demonstrated that derivatives of this compound can act as efflux pump inhibitors (EPIs), enhancing the efficacy of existing antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa and Escherichia coli .
Table 1: Antimicrobial Activity Against Bacterial Strains
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 10 | E. coli |
Derivative A | 5 | P. aeruginosa |
Derivative B | 15 | Staphylococcus aureus |
The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of specific bacterial enzymes or receptors. For instance, it has been suggested that compounds with similar structures can disrupt bacterial cell wall synthesis or inhibit metabolic pathways critical for bacterial survival .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the acetamido group or variations in the acrylic acid moiety can significantly influence the potency and selectivity of the compound against various pathogens.
Table 2: Structure-Activity Relationships
Modification | Impact on Activity |
---|---|
Substitution on pyridine ring | Increased antibacterial potency |
Alteration of carboxylic acid group | Enhanced solubility and efficacy |
Case Study 1: Efficacy in Combination Therapy
In a notable study, researchers evaluated the efficacy of this compound in combination with levofloxacin in a neutropenic mouse model infected with Pseudomonas aeruginosa. The combination therapy resulted in a significant reduction in bacterial load compared to monotherapy .
Case Study 2: In Vitro Studies
In vitro assays demonstrated that at concentrations ranging from 10 to 50 µg/mL, this compound effectively reduced the minimum inhibitory concentration (MIC) of various antibiotics against resistant bacterial strains, indicating its potential as an adjunct therapy in treating infections caused by multidrug-resistant bacteria .
Properties
IUPAC Name |
(E)-3-(6-acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3.ClH/c1-7(13)12-9-4-2-8(6-11-9)3-5-10(14)15;/h2-6H,1H3,(H,14,15)(H,11,12,13);1H/b5-3+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNZHVZGNPWLGK-WGCWOXMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)C=CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC=C(C=C1)/C=C/C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.